3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide
CAS No.: 690643-38-0
Cat. No.: VC6408007
Molecular Formula: C18H15FN2O4S
Molecular Weight: 374.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690643-38-0 |
|---|---|
| Molecular Formula | C18H15FN2O4S |
| Molecular Weight | 374.39 |
| IUPAC Name | 3-[(3-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C18H15FN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22) |
| Standard InChI Key | RCXHLHDAPLVEDX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)NCC3=CC=CO3 |
Introduction
Chemical Identity and Structural Analysis
3-(3-Fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (IUPAC name: N-[(furan-2-yl)methyl]-3-[(3-fluorophenyl)sulfonylamino]benzamide) is a hybrid molecule comprising three distinct moieties:
-
A benzamide core substituted at the 3-position.
-
A 3-fluorobenzenesulfonamido group linked via the sulfonamide bridge.
-
A furan-2-ylmethyl side chain at the amide nitrogen.
Molecular Formula and Weight
Spectral Characterization (Predicted)
While experimental spectra are unavailable, analogous compounds provide benchmarks:
-
NMR:
-
Aromatic protons (benzamide): δ 7.2–8.1 ppm (multiplet, 8H).
-
Furan protons: δ 6.3–7.4 ppm (multiplet, 3H).
-
–CH– (furan-methyl): δ 4.5 ppm (singlet, 2H).
-
-
IR:
-
Amide C=O stretch: ~1650 cm.
-
Sulfonamide S=O: ~1350 cm and 1150 cm.
-
Synthetic Routes and Optimization
The synthesis of this compound likely follows a multi-step sequence involving sulfonamide formation, amide coupling, and functional group protection/deprotection.
Proposed Synthesis Pathway
-
Sulfonamide Formation:
-
React 3-fluorobenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base (e.g., pyridine) to yield 3-(3-fluorobenzenesulfonamido)benzoic acid.
-
-
Amide Coupling:
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | 3-Fluorobenzenesulfonyl chloride, pyridine, DCM, 0°C → RT | 75–85% |
| 2 | EDCl, HOBt, DMF, RT, 12h | 60–70% |
Diastereoselectivity and Stereochemical Considerations
The absence of chiral centers simplifies synthesis, but the furan ring’s orientation may influence conformational stability. Computational modeling (e.g., DFT) predicts a preferred anti-periplanar arrangement of the sulfonamide and benzamide groups to minimize steric clash .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Predicted value of 2.8 (ALOGPS), indicating moderate lipophilicity .
-
Solubility: ~0.1 mg/mL in water (estimated), enhanced in DMSO or ethanol.
Table 2: ADMET Predictions
| Parameter | Prediction |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate |
| CYP450 Inhibition | Low (Non-inhibitor) |
| Hepatotoxicity | Unlikely |
Stability Profile
-
Chemical Stability: Stable under inert atmospheres; susceptible to hydrolysis in strongly acidic/basic conditions due to the sulfonamide and amide bonds.
-
Photostability: Benzenesulfonamides generally exhibit moderate resistance to UV degradation.
Biological Activity and Mechanism
While direct pharmacological data are lacking, structural analogs suggest potential targets:
Enzyme Inhibition
-
Carbonic Anhydrase (CA): Fluorinated sulfonamides are known CA inhibitors . Docking studies predict moderate affinity () for CA-II.
-
Cyclooxygenase-2 (COX-2): The furan moiety may engage in π-π stacking with active-site residues, analogous to COX-2 inhibitors like celecoxib.
Applications and Future Directions
Therapeutic Prospects
-
Anticancer Agents: Hybrid sulfonamide-benzamide structures are explored for HDAC or tubulin inhibition.
-
Neuroinflammation: Fluorine’s electronegativity may enhance blood-brain barrier penetration for targeting neuroinflammatory pathways.
Synthetic Challenges and Optimization
-
Scale-Up: Transitioning from batch to flow chemistry could improve yield and purity.
-
Derivatization: Introducing electron-withdrawing groups at the benzamide’s 4-position may enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume